molecular formula C24H23NO4 B2443908 (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929832-07-5

(Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2443908
CAS RN: 929832-07-5
M. Wt: 389.451
InChI Key: UORZDSFYBKHZSX-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.451. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Compounds derived from furobenzofuran, such as the one , have been studied for their anticholinesterase action against human enzymes. Certain carbamates based on these molecular skeletons showed potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting remarkable selectivity. This research suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

Synthesis of Tetrahydrobenzofuroazepines

The synthesis of 1-oxo-1H-2,3,4,5-tetrahydrobenzofuro[3,2-c]azepines has been explored, which are derived from compounds similar to (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one. These compounds are of interest in the development of new pharmaceuticals and materials due to their unique structural properties (Kucherova et al., 1973).

Photolysis of Mono- and Di-o-azidobenzoyl Derivatives

Studies on photolysis of mono- and di-o-azidobenzoyl derivatives of glycols and diamines, which are structurally related to the compound , have led to the formation of various azepine-carboxylates and -carboxamides. These substances have potential applications in the development of novel organic materials and pharmaceuticals (Azadi-Ardakani et al., 1985).

Antioxidant Properties and DNA Protection

Research involving benzofuran derivatives has demonstrated their potential as antioxidants. For example, modification of ailanthoidol, a benzofuran-type neolignan, with ferrocenyl groups enhanced its radical-scavenging and antioxidative abilities, suggesting potential applications in protecting DNA against oxidative stress (Zhao & Liu, 2012).

Polymer Formation and Secondary Reactions

In the context of polymer chemistry, compounds similar to (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one have been studied for their role in the formation of poly(butylene terephthalate) and the associated secondary reactions. This research has implications for the synthesis and stability of certain types of polymers (Pilati et al., 1981).

Synthesis of Biologically Active Libraries

Benzofuran scaffolds are core components in numerous biologically active compounds, including drugs. Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran scaffolds, indicating the potential for discovering new therapeutic agents (Qin et al., 2017).

properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-20-10-9-18-23(27)22(14-17-13-16-7-3-4-8-21(16)28-17)29-24(18)19(20)15-25-11-5-1-2-6-12-25/h3-4,7-10,13-14,26H,1-2,5-6,11-12,15H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORZDSFYBKHZSX-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

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